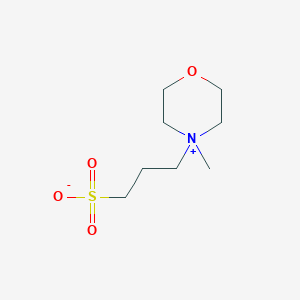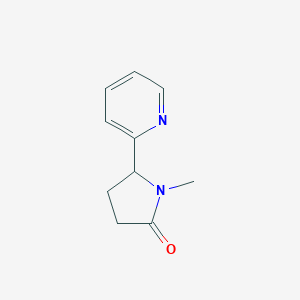
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one often involves intricate reactions that yield structurally complex molecules. For instance, the preparation of 1,5-disubstituted pyrrolidin-2-ones involves nucleophilic substitution reactions that enable the introduction of various functional groups into the pyrrolidin-2-one framework, showcasing the synthetic versatility of these compounds (Katritzky et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one has been extensively studied using various spectroscopic and computational methods. For example, the molecular structure and conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, which share a similar heterocyclic core, have been elucidated through spectroscopic studies and computational analyses, highlighting the importance of intramolecular hydrogen bonding in determining their conformational behavior (Laurella & Erben, 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one derivatives are influenced by their unique structural features. For instance, the synthesis and reactivity of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones demonstrate the compound's capacity to undergo various chemical transformations, leading to the formation of molecules with significant biological activity (Rubtsova et al., 2020).
Physical Properties Analysis
The physical properties of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. Studies on the crystal structure and physical characterization of related compounds, such as 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine, provide valuable insights into the factors that influence their physical properties and stability (Jin et al., 2023).
Chemical Properties Analysis
The chemical properties of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its application in synthetic chemistry. The study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally related, reveals the impact of the pyrrolidine core on the compound's chemical behavior and its potential as a scaffold for developing new antimicrobial agents (Nural et al., 2018).
Applications De Recherche Scientifique
1. Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring structure, is widely used in medicinal chemistry to develop compounds for treating human diseases . Pyrrolidine derivatives, including pyrrolidine-2-one, are used to explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
- Methods of Application: The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2. Anti-Fibrosis Activity
- Application Summary: A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
3. Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
- Application Summary: Pyrrolidine derivatives have been used in the development of inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods of Application: The study involved the synthesis of cis-3,4-diphenylpyrrolidine derivatives and evaluation of their activity against RORγt .
- Results: The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of these compounds .
4. Synthesis of Polycyclic Molecules
- Application Summary: Pyrrolidin-2-one derivatives have been used in the synthesis of polycyclic molecules such as benz[g]indolizidine derivatives .
- Methods of Application: The process involves a Lewis acid-initiated, three-membered ring opening with anilines, benzylamines, and other primary amines, followed by lactamization .
- Results: This method allows for the efficient synthesis of complex polycyclic molecules .
5. COX-2 Inhibitors
- Application Summary: Pyrrolidine derivatives have been used in the development of COX-2 inhibitors . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC 50 value of 1 µM .
- Methods of Application: The study involved the synthesis of pyrrolidine derivatives and evaluation of their activity against COX-2 .
- Results: The study demonstrated that compound 106 selectively inhibited COX-2 .
6. Lewis Acid-Initiated Ring Opening
- Application Summary: Pyrrolidin-2-one derivatives have been used in a Lewis acid-initiated, three-membered ring opening with anilines, benzylamines, and other primary amines, followed by lactamization . This process allows for the synthesis of complex polycyclic molecules such as benz[g]indolizidine derivatives .
- Methods of Application: The process involves a Lewis acid-initiated, three-membered ring opening with anilines, benzylamines, and other primary amines, followed by lactamization .
- Results: This method allows for the efficient synthesis of complex polycyclic molecules .
Propriétés
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8/h2-4,7,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXBYVNZTVRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274300 | |
| Record name | (+/-)-ortho-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one | |
CAS RN |
147732-31-8 | |
| Record name | (+/-)-ortho-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)
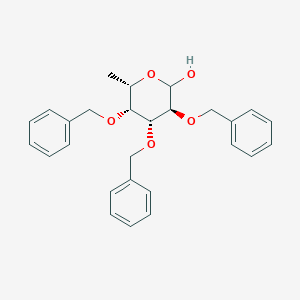
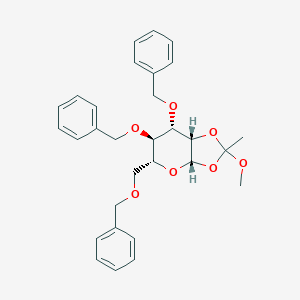
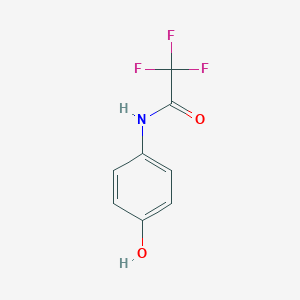
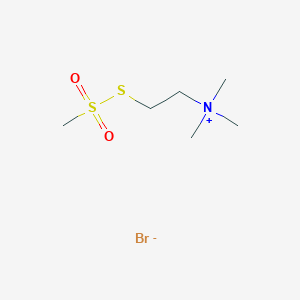
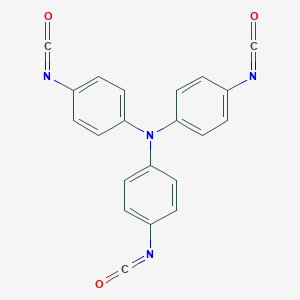
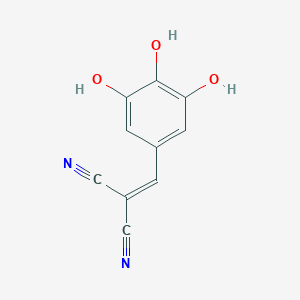
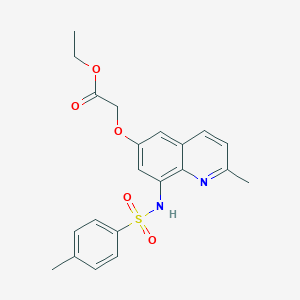
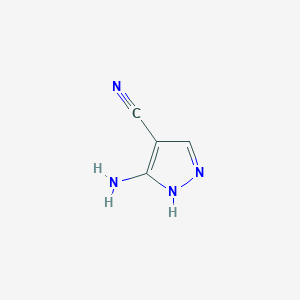
![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
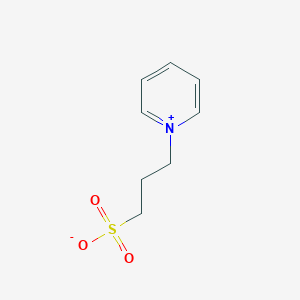
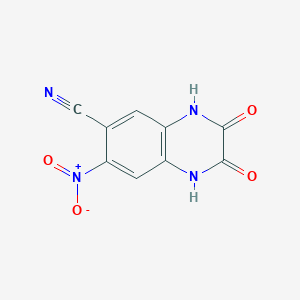
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
